2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol

Catalog No.
S8098404
CAS No.
M.F
C10H15NO2S
M. Wt
213.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-di...

Product Name

2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol

IUPAC Name

2-amino-1-(4-methylsulfanylphenyl)propane-1,3-diol

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

InChI

InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3

InChI Key

IULJJGJXIGQINK-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C(C(CO)N)O

Canonical SMILES

CSC1=CC=C(C=C1)C(C(CO)N)O

2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol, also known as (1S,2S)-(+)-thiomicamine, is a chiral compound with the molecular formula C10H15NO2S. It features two stereocenters and is recognized for its unique structural properties, which include an amino group and a hydroxyl group attached to a propanediol backbone. The compound exists in a solid state with a reported melting point of 151-154 °C and is notable for its optical activity, exhibiting a specific rotation of +25° in ethanol .

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its functional groups that allow for diverse chemical reactivity.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can undergo reduction to yield different amines or alcohols when treated with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino and hydroxyl groups are capable of participating in substitution reactions with electrophiles, leading to the formation of various derivatives .

The versatility of these reactions makes it a valuable compound in organic synthesis.

The biological activity of 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol is linked to its ability to interact with specific molecular targets within biological systems. It may influence various biochemical pathways, including signal transduction and metabolic processes. Its interactions may modulate the activity of enzymes, receptors, or ion channels .

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, making this compound a candidate for further investigation in drug development.

The synthesis of 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol typically involves:

  • Starting Materials: The process begins with commercially available compounds such as 4-(methylthio)benzaldehyde and amino alcohols.
  • Condensation Reaction: The aldehyde undergoes condensation with an amino alcohol under suitable catalytic conditions to form an intermediate Schiff base.
  • Reduction: This Schiff base is then reduced using sodium borohydride or lithium aluminum hydride to yield the final product .

This synthetic route highlights the compound's accessibility and potential for scaling in laboratory settings.

2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol finds applications across various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs due to its biological activity.
  • Chemical Research: Serves as a precursor for synthesizing complex organic molecules, including 3,4-dihydroisoquinolinium salts that are important in asymmetric catalysis .

Its unique properties also make it suitable for developing new therapeutic agents.

Studies on the interactions of 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol with biological targets have shown that it can influence enzymatic activities and receptor functions. This capability suggests potential therapeutic uses in treating diseases where modulation of such pathways is beneficial . Further research into its interaction profiles could lead to novel applications in medicinal chemistry.

Several compounds share structural similarities with 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol:

Compound NameStructureNotable Features
(1R,2R)-(-)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediolChiral enantiomerDifferent stereochemistry
4-(Methylthio)benzylamineSimple amineLacks hydroxyl group
2-Amino-1-phenyl-1,3-propanediolSimilar backboneNo methylthio group

Uniqueness

The uniqueness of 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol lies in its specific stereochemistry and the presence of both amino and hydroxyl groups. These features confer distinct chemical reactivity and biological activity compared to its analogs, making it particularly valuable in medicinal chemistry and organic synthesis .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

213.08234989 g/mol

Monoisotopic Mass

213.08234989 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

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